molecular formula C17H14N4S B287666 6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287666
M. Wt: 306.4 g/mol
InChI Key: XHEATDMBFGSXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a heterocyclic molecule that contains a triazole and thiadiazole ring system, which makes it an interesting candidate for drug development. In

Mechanism of Action

The mechanism of action of 6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the DNA synthesis in the target cells. This results in the inhibition of cell proliferation and ultimately leads to cell death.
Biochemical and Physiological Effects:
6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity towards target cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. In addition, this compound could be further studied for its potential applications in the field of antifungal and antibacterial agents. Finally, the development of new synthetic methods for this compound could also be an interesting area of research.
Conclusion:
In conclusion, 6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has been widely studied for its potential applications in various scientific fields. The synthesis method for this compound has been reported in the literature, and its scientific research applications include medicinal chemistry, antifungal and antibacterial agents, and antiviral agents. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting the DNA synthesis in the target cells. This compound has been shown to exhibit significant biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on this compound have been identified, including the development of this compound as a potential anticancer agent and the development of new synthetic methods.

Synthesis Methods

The synthesis of 6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 2-methylbenzyl chloride with thiosemicarbazide to form the intermediate 2-methylbenzylthiosemicarbazide. This intermediate is then reacted with phenacyl bromide in the presence of a base to form the final product. The yield of this reaction is reported to be around 80%.

Scientific Research Applications

6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit significant antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as an antiviral agent.

properties

Product Name

6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

6-[(2-methylphenyl)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-12-7-5-6-10-14(12)11-15-20-21-16(18-19-17(21)22-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

XHEATDMBFGSXJT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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